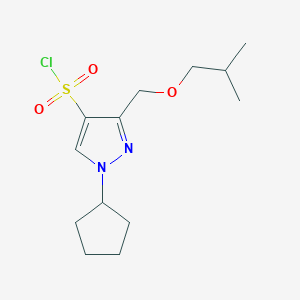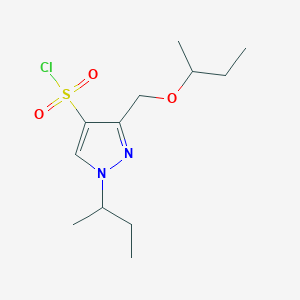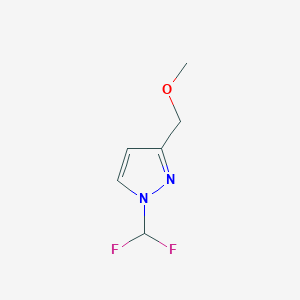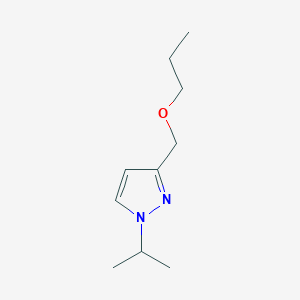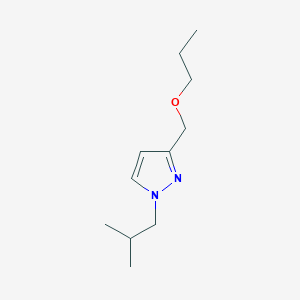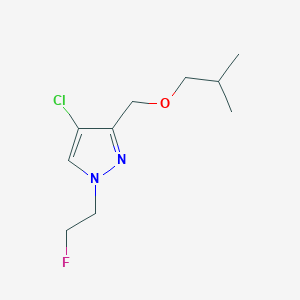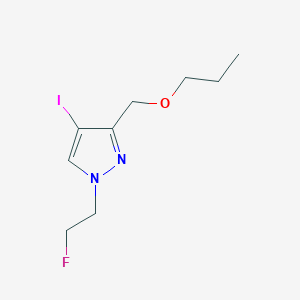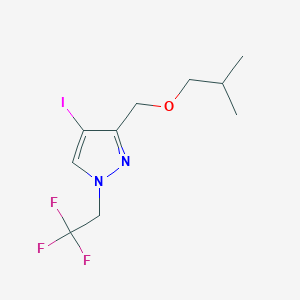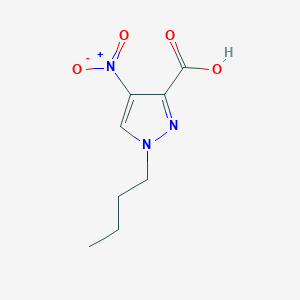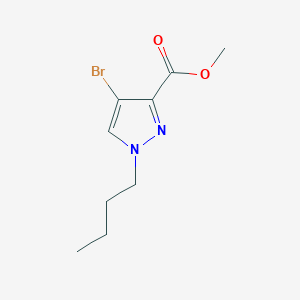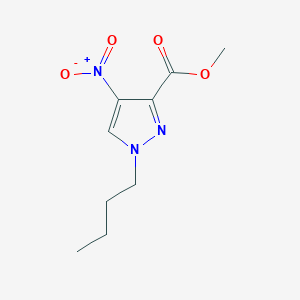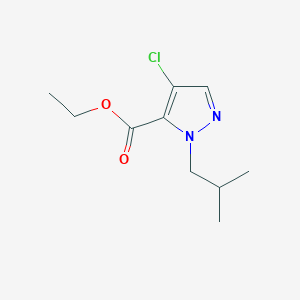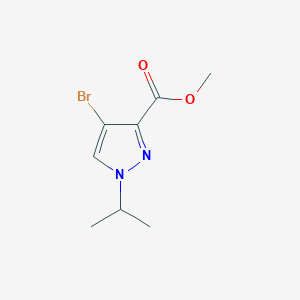
methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound It features a pyrazole ring substituted with a bromine atom at the 4-position, an isopropyl group at the 1-position, and a methyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-bromo-1H-pyrazole-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-bromo-1H-pyrazole-3-carboxylate.
Alkylation: The ester is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to yield methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for esterification and alkylation to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions. Common reagents include sodium azide or amines, leading to the formation of azido or amino derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Azido Derivative: 4-azido-1-isopropyl-1H-pyrazole-3-carboxylate.
Amino Derivative: 4-amino-1-isopropyl-1H-pyrazole-3-carboxylate.
Alcohol: 4-bromo-1-isopropyl-1H-pyrazole-3-methanol.
Carboxylic Acid: 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Chemistry
Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to produce derivatives with various biological activities, including anti-inflammatory and antimicrobial properties.
Industry
In the materials science industry, derivatives of this compound are investigated for their potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-pyrazole-3-carboxylate: Lacks the isopropyl group, making it less hydrophobic.
Methyl 4-chloro-1-isopropyl-1H-pyrazole-3-carboxylate: Substitutes bromine with chlorine, potentially altering its reactivity and biological activity.
Methyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate: Replaces the isopropyl group with a methyl group, affecting its steric properties.
Uniqueness
Methyl 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylate is unique due to the combination of its substituents, which confer specific steric and electronic properties. This makes it a versatile intermediate for synthesizing a wide range of derivatives with tailored properties for various applications.
Properties
IUPAC Name |
methyl 4-bromo-1-propan-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(2)11-4-6(9)7(10-11)8(12)13-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTGTRVVTTYFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
